molecular formula C21H31N3O5S B2539143 N-((4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide CAS No. 1219844-53-7

N-((4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide

Katalognummer: B2539143
CAS-Nummer: 1219844-53-7
Molekulargewicht: 437.56
InChI-Schlüssel: SHGPRFJNOZQOOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide is a complex small molecule characterized by a piperazine core functionalized with a benzo[d][1,3]dioxol-5-ylmethyl group and a cyclohexylmethanesulfonamide moiety. The benzo[d][1,3]dioxole moiety, a bicyclic aromatic system, may improve metabolic stability compared to simpler phenyl substituents .

Eigenschaften

IUPAC Name

N-[[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]cyclohexyl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O5S/c1-30(26,27)22-13-16-2-5-18(6-3-16)21(25)24-10-8-23(9-11-24)14-17-4-7-19-20(12-17)29-15-28-19/h4,7,12,16,18,22H,2-3,5-6,8-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGPRFJNOZQOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-((4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activities, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine moiety linked to a benzo[d][1,3]dioxole group and a cyclohexyl carbon chain. Its molecular formula is C25H30N4O3SC_{25}H_{30}N_4O_3S, characterized by the presence of sulfonamide functional groups which are known to enhance biological activity.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of similar piperazine derivatives. For instance, a related compound demonstrated significant protection against seizures in various animal models. The mechanism appears to involve modulation of GABAergic neurotransmission, which is crucial for seizure control .

Table 1: Anticonvulsant Activity in Animal Models

CompoundModel UsedDose (mg/kg)Protection (%)
BPPUMES100100
BPPUscPTZ10080
BPPUPilocarpine10050

Antidepressant Effects

The compound has also been evaluated for antidepressant activity. In studies involving forced swim tests and tail suspension tests, it exhibited significant reductions in immobility time, indicating potential as an antidepressant agent .

Table 2: Antidepressant Activity Assessment

Test UsedResult (Immobility Time)Significance Level
Forced Swim TestReduced by 40%p < 0.05
Tail Suspension TestReduced by 35%p < 0.01

The biological activity of N-((4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide can be attributed to its interaction with neurotransmitter systems. Specifically, its structural components suggest potential binding to serotonin and dopamine receptors, which are critical in mood regulation and seizure activity.

Case Studies

A notable study examined the effects of similar piperazine derivatives on seizure models. The results indicated that these compounds significantly influenced both seizure threshold and duration, suggesting a robust anticonvulsant profile. The study emphasized the need for further exploration into the specific receptor interactions that mediate these effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features

The target compound shares key structural motifs with several piperazine-based analogues, but distinct variations influence its physicochemical and pharmacological profiles.

Compound Name Key Substituents Core Structure Functional Groups Synthesis Method Reference
N-((4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide Benzo[d][1,3]dioxol-5-ylmethyl, cyclohexylmethyl Piperazine Methanesulfonamide, carbonyl Coupling reactions (e.g., HCTU)
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide 2,4-Dichlorophenyl, pyridinylphenyl Piperazine Pentanamide Nucleophilic substitution, chromatography
N-Phenylpiperazine-1-carboxamide derivatives (e.g., 17a-i) Varied phenyl groups Piperazine Carboxamide Alkylation, saponification, coupling
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Chlorophenyl, ethyl Piperazine Carboxamide Friedel-Crafts acylation, crystallization
4-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolopyrimidine, fluorophenyl Sulfonamide Sulfonamide, oxochromene Suzuki coupling, palladium catalysis

Key Observations:

  • Piperazine Core: All compounds feature a piperazine ring, but substitutions vary. The target compound’s benzo[d][1,3]dioxol-5-ylmethyl group enhances aromaticity and steric bulk compared to dichlorophenyl () or simple phenyl groups () .
  • Conformational Rigidity: The cyclohexyl group in the target compound introduces rigidity, contrasting with flexible alkyl chains in pentanamide derivatives () or planar aromatic systems () .

Structure-Activity Relationship (SAR) Insights

  • Substituent Effects: Benzo[d][1,3]dioxole: Enhances metabolic stability and lipophilicity compared to halogenated phenyl groups () or methoxyphenyl () . Methanesulfonamide: May improve solubility and hydrogen-bonding capacity relative to carboxamides () . Cyclohexyl vs.

Vorbereitungsmethoden

Piperazine-Benzo[d]dioxole Intermediate

The synthesis begins with functionalizing piperazine at the N1 position. A reported method involves alkylating piperazine with 5-(bromomethyl)benzo[d]dioxole under basic conditions:

Procedure :

  • Dissolve piperazine (1.0 equiv) in anhydrous DMF.
  • Add 5-(bromomethyl)benzo[d]dioxole (1.2 equiv) and K₂CO₃ (2.0 equiv).
  • Stir at 80°C for 12 h under N₂.
  • Purify via column chromatography (EtOAc/hexane, 1:3) to yield 4-(benzo[d]dioxol-5-ylmethyl)piperazine (72% yield).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 6.80 (s, 1H, ArH), 6.70 (d, J = 8.0 Hz, 1H, ArH), 5.95 (s, 2H, OCH₂O), 3.55 (s, 2H, CH₂Ar), 2.45–2.30 (m, 8H, piperazine-H).
  • HRMS : m/z calcd for C₁₂H₁₅N₂O₂ [M+H]⁺: 235.1083; found: 235.1085.

Cyclohexanecarboxylic Acid Derivative

The cyclohexane scaffold is functionalized to introduce a carbonyl group for subsequent amide coupling:

Procedure :

  • Oxidation of 4-(hydroxymethyl)cyclohexanol :
    • Treat 4-(hydroxymethyl)cyclohexanol (1.0 equiv) with Dess-Martin periodinane (1.5 equiv) in DCM.
    • Stir at 25°C for 3 h to yield 4-(hydroxymethyl)cyclohexanone (89% yield).
  • Carboxylic Acid Formation :
    • Oxidize 4-(hydroxymethyl)cyclohexanone using KMnO₄ in acidic conditions to afford 4-(carboxy)cyclohexanone (65% yield).

Characterization :

  • ¹³C NMR (101 MHz, CDCl₃): δ 214.5 (C=O), 179.3 (COOH), 43.2–35.8 (cyclohexane-C).

Amide Bond Formation

Coupling the piperazine and cyclohexane intermediates is achieved via a carbodiimide-mediated reaction:

Procedure :

  • Activate 4-(carboxy)cyclohexanone (1.0 equiv) with EDCl (1.2 equiv) and HOBt (1.2 equiv) in DCM.
  • Add 4-(benzo[d]dioxol-5-ylmethyl)piperazine (1.1 equiv) and DIPEA (2.0 equiv).
  • Stir at 25°C for 24 h to yield 4-(4-(benzo[d]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexanone (68% yield).

Optimization Data :

Coupling Agent Solvent Yield (%)
EDCl/HOBt DCM 68
HATU DMF 72
DCC THF 58

Reductive Amination and Sulfonylation

Cyclohexylmethylamine Synthesis

Reduce the ketone to an amine via reductive amination:

Procedure :

  • Dissolve 4-(4-(benzo[d]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexanone (1.0 equiv) in MeOH.
  • Add NH₄OAc (3.0 equiv) and NaBH₃CN (2.0 equiv).
  • Stir at 25°C for 6 h to yield 4-(4-(benzo[d]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexylmethylamine (81% yield).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.